Macurin

説明

Maclurin has been reported in Maclura pomifera, Garcinia multiflora, and other organisms with data available.

from Maclura pomifera; composed of two isoforms (isolectins); some sequence similarity to jacalin; potent non-specific blood-group hemagglutinin; do not confuse with dye of the same name

Structure

3D Structure

特性

IUPAC Name |

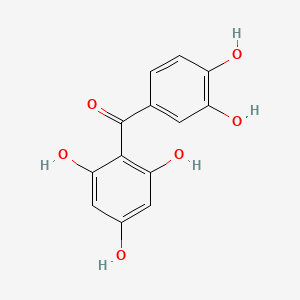

(3,4-dihydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c14-7-4-10(17)12(11(18)5-7)13(19)6-1-2-8(15)9(16)3-6/h1-5,14-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPXDGRBWJIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060163 | |

| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maclurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL at 14 °C | |

| Record name | Maclurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

519-34-6 | |

| Record name | Maclurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maclurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maclurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',6-pentahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACLURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KFF3PMTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maclurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222 - 222.5 °C | |

| Record name | Maclurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Provenance of Macurin: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macurin (2,4,6,3',5'-pentahydroxybenzophenone) is a naturally occurring xanthone (B1684191) precursor and flavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and a proposed biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Natural Sources of this compound

This compound has been identified in a select number of plant families, primarily within the Moraceae family. While its presence is documented, quantitative data on the concentration of this compound in these sources is not extensively available in current literature. The following table summarizes the known natural sources of this compound.

| Plant Species | Family | Plant Part(s) Containing this compound | Quantitative Data (mg/g) |

| Artocarpus heterophyllus (Jackfruit) | Moraceae | Heartwood | Not specified in literature |

| Morus alba (White Mulberry) | Moraceae | Twigs, Root bark | Not specified in literature |

| Cudrania tricuspidata (Chinese Mulberry) | Moraceae | Wood, Fruit | Not specified in literature |

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve standard phytochemical techniques. The following protocols are based on established methods for the extraction and analysis of flavonoids and related phenolic compounds from plant materials and can be adapted for this compound.

Protocol 1: Extraction of this compound from Artocarpus heterophyllus Heartwood

This protocol outlines a general procedure for the solvent extraction of this compound.

1. Sample Preparation:

- Obtain heartwood from Artocarpus heterophyllus.

- Air-dry the wood to reduce moisture content.

- Grind the dried heartwood into a coarse powder to increase the surface area for extraction.

2. Extraction:

- Maceration:

- Soak the powdered heartwood in methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

- Soxhlet Extraction:

- Place the powdered heartwood in a thimble within a Soxhlet apparatus.

- Extract with methanol or ethanol for 24-48 hours, or until the solvent in the siphon arm runs clear.

3. Concentration:

- Combine the filtrates from the maceration or the solvent from the Soxhlet extraction.

- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4. Fractionation (Optional):

- The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be present in the more polar fractions.

Protocol 2: Isolation and Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of this compound from the crude extract.

1. HPLC System:

- A standard HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV-Vis detector.

- A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for separation.

2. Mobile Phase:

- A gradient elution is typically used, consisting of two solvents:

- Solvent A: 0.1% Formic acid in water

- Solvent B: Acetonitrile or Methanol

- A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-100% B; 40-45 min, 100% B; 45-50 min, 100-10% B. The gradient should be optimized based on the specific column and system.

3. Sample Preparation:

- Dissolve the crude extract or fraction in the initial mobile phase composition.

- Filter the sample through a 0.45 µm syringe filter before injection.

4. Detection:

- Monitor the elution profile at a wavelength where this compound exhibits maximum absorbance (typically in the UV range of 280-370 nm).

5. Fraction Collection:

- Collect the fractions corresponding to the peak of interest based on retention time.

- Confirm the purity of the collected fractions by re-injecting them into the HPLC system.

6. Structure Elucidation:

- The structure of the isolated compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally related xanthones and flavonoids, a plausible pathway can be proposed. This compound is a benzophenone, which serves as a key intermediate in xanthone biosynthesis.

The proposed pathway begins with precursors from the shikimate and acetate-malonate pathways.

Caption: Proposed biosynthetic pathway of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the extraction and isolation of this compound, as well as the logical relationship in its proposed biosynthesis.

Caption: General workflow for this compound extraction.

Caption: Biosynthesis logical relationship.

Conclusion

This compound is a promising natural product found in select species of the Moraceae family. While quantitative data on its abundance is currently limited, this guide provides a foundational understanding of its natural sources, detailed protocols for its extraction and isolation, and a plausible biosynthetic pathway. This information serves as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this compound. Future research should focus on the quantitative analysis of this compound in its natural sources to better assess its potential for large-scale production and application.

Macurin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macurin, a natural benzophenone, has garnered significant scientific interest for its diverse pharmacological properties. Extracted from various plant sources, including the heartwood of Maclura pomifera and Garcinia multiflora, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and anti-melanogenic effects. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for this compound's biological activities, providing a comparative overview of its potency in various assays.

Table 1: Antioxidant Activity of this compound

| Assay Type | Test System | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | Cell-free | 10.15 ± 0.85 | [1] |

| ABTS Radical Scavenging | Cell-free | 0.97 ± 0.07 | [1] |

| Hydroxyl Radical (•OH) Scavenging | Cell-free | 122.87 ± 10.14 | [1] |

| Cu2+ Chelating Activity | Cell-free | 133.95 ± 11.92 | [1] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Test System | IC50 Value (µM) | Reference |

| Tyrosinase | Cell-free | > Arbutin (Specific value not provided) | [2] |

| Matrix Metalloproteinase-2 (MMP-2) | PC3 human prostate cancer cells | Inhibition observed | [3] |

| Matrix Metalloproteinase-9 (MMP-9) | PC3 human prostate cancer cells | Inhibition observed | [3] |

Table 3: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| PC3 | Prostate Cancer | Apoptosis Assay | Apoptosis Induction | Significant induction | [3] |

| PC3 | Prostate Cancer | Cell Migration Assay | Inhibition of Migration | Dose-dependent inhibition | [3] |

| DU145 | Prostate Cancer | Not specified | Anti-SCNC effects | Observed | [3] |

Table 4: Antimicrobial Activity of this compound

| Organism | Type | Assay | Endpoint | Result | Reference |

| Aeromonas hydrophila | Bacteria | Not specified | Antimicrobial activity | Noted in related species extracts | [4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Anticancer Signaling Pathways in Prostate Cancer Cells

This compound has been shown to induce apoptosis and inhibit metastasis in prostate cancer cells by modulating multiple signaling pathways. It activates the pro-apoptotic p38 MAPK pathway while simultaneously inhibiting the pro-survival and pro-metastatic JNK, FAK, AKT, and c-Myc signaling pathways.

Anti-Melanogenic Pathway

This compound inhibits melanogenesis primarily through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. This action reduces the conversion of L-tyrosine to melanin, leading to a skin-lightening effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Antioxidant Activity Assays

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), this compound solutions of varying concentrations, Methanol (as blank).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of DPPH solution to each well.

-

Add varying concentrations of this compound to the wells. A control well should contain methanol instead of the this compound solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, Potassium persulfate solution, this compound solutions of varying concentrations, Phosphate buffered saline (PBS).

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add the diluted ABTS•+ solution to wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. A control well should contain PBS instead of the this compound solution.

-

Incubate the plate at room temperature for a specified time.

-

Measure the absorbance at the specified wavelength.

-

-

Calculation: The percentage of scavenging activity and the IC50 value are calculated similarly to the DPPH assay.

Anti-inflammatory Activity Assays

-

Reagents: COX-1 or COX-2 enzyme, Arachidonic acid (substrate), this compound solutions of varying concentrations, Assay buffer, Detection reagent (e.g., a fluorescent probe).

-

Procedure:

-

Pre-incubate the COX enzyme with varying concentrations of this compound or a known inhibitor (positive control) in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, colorimetry, or LC-MS).

-

-

Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of the control (no inhibitor). The IC50 value is then determined.

-

Reagents: 5-LOX, 12-LOX, or 15-LOX enzyme, Linoleic acid or arachidonic acid (substrate), this compound solutions of varying concentrations, Assay buffer.

-

Procedure:

-

Pre-incubate the LOX enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

-

Calculation: The initial reaction rates are determined, and the percentage of inhibition is calculated. The IC50 value is obtained from the dose-response curve.

Anticancer Activity Assays

-

Cell Culture: Culture cancer cells (e.g., PC3, DU145) in appropriate medium and conditions.

-

Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (B87167) (DMSO), this compound solutions of varying concentrations.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Sample Preparation: Collect conditioned media from cancer cells treated with or without this compound.

-

Electrophoresis:

-

Prepare a polyacrylamide gel containing gelatin.

-

Load the conditioned media samples onto the gel.

-

Run the electrophoresis under non-reducing conditions.

-

-

Enzyme Renaturation and Development:

-

Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C overnight.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

-

Analysis: The intensity of the clear bands is quantified to determine the relative activity of MMP-2 and MMP-9.

Antimicrobial Activity Assay

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.

-

Procedure:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with no this compound) and a negative control (broth with no microorganism).

-

Incubate the plate under appropriate conditions for the specific microorganism.

-

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities. Its demonstrated antioxidant, anti-inflammatory, anticancer, and anti-melanogenic properties, coupled with its ability to modulate key signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and offering practical guidance for future studies. Further research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profile, and explore its full therapeutic potential.

References

- 1. Maclurin exerts anti-cancer effects on PC3 human prostate cancer cells via activation of p38 and inhibitions of JNK, FAK, AKT, and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Macurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macurin (2',3',4,4',6-pentahydroxybenzophenone) is a natural polyphenol found in various plant species, including those from the genera Morus and Garcinia. It has garnered significant interest within the scientific community for its diverse biological activities, among which its antioxidant properties are particularly noteworthy. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, which includes direct radical scavenging, metal ion chelation, and the modulation of intracellular antioxidant defense systems. These mechanisms collectively contribute to its ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Direct Radical Scavenging Activity

This compound has demonstrated potent capabilities in directly neutralizing a variety of reactive oxygen species (ROS) and other free radicals. This activity is largely attributed to its chemical structure, particularly the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms or electrons to stabilize free radicals.

Hydrogen Atom Transfer (HAT) and Sequential Electron Proton Transfer (SEPT): Studies involving the interaction of this compound with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) have provided mechanistic insights into its scavenging activity. Analysis of the reaction products indicates that this compound donates two hydrogen atoms to DPPH, forming an ortho-benzoquinone moiety. This process is believed to occur primarily through hydrogen atom transfer (HAT) or sequential electron proton transfer (SEPT) mechanisms, rather than radical adduct formation (RAF)[1].

Scavenging of Reactive Oxygen and Nitrogen Species: this compound has been shown to effectively scavenge various ROS, including hydroxyl radicals (•OH), and reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻)[2]. Its ability to neutralize the highly reactive hydroxyl radical is particularly significant, as this species can indiscriminately damage a wide range of biomolecules.

Metal Ion Chelation

The presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze the formation of highly reactive oxygen species through Fenton-type reactions. This compound's structure, particularly the ortho-dihydroxyl groups, enables it to chelate these metal ions, thereby preventing their participation in oxidative reactions. This metal-chelating ability is a key component of its overall antioxidant capacity[1].

Modulation of Intracellular Antioxidant Pathways

Beyond its direct chemical antioxidant actions, this compound can also influence endogenous antioxidant defense mechanisms. A primary pathway through which this compound exerts this effect is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Activation of the Nrf2-ARE Pathway: The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by certain phytochemicals like this compound, specific cysteine residues on Keap1 are modified. This leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation. As a result, newly synthesized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. These downstream targets include enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxifying reactive species and maintaining cellular redox homeostasis.

Quantitative Antioxidant Data for this compound

The antioxidant potency of this compound has been quantified in various in vitro assays. The following tables summarize the available data, providing key metrics such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to inhibit 50% of the radical or chelate 50% of the metal ions.

| Assay | Radical/Ion | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | DPPH• | 10.15 ± 0.85 | [1] |

| ABTS Radical Scavenging | ABTS•⁺ | 0.97 ± 0.07 | [1] |

| Hydroxyl Radical Scavenging | •OH | 122.87 ± 10.14 | [1] |

| Metal Chelation | Cu²⁺ | 133.95 ± 11.92 | [1] |

Note: Data for Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays for this compound are not currently available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard, widely accepted procedures for each assay and are intended to provide a framework for the replication and further investigation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

This compound standard solution of known concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

-

Reaction Mixture: In a 96-well plate or cuvette, mix a defined volume of the this compound solution with a fixed volume of the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound standard solution of known concentrations

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

-

Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

-

Reaction Mixture: Add a small volume of the this compound solution to a fixed volume of the ABTS•⁺ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The IC₅₀ value is determined from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)

This assay is based on the generation of hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging of these radicals by an antioxidant is measured by monitoring the degradation of a detector molecule, such as deoxyribose.

Materials:

-

FeSO₄·7H₂O

-

EDTA

-

H₂O₂

-

Deoxyribose

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound standard solution of known concentrations

-

Water bath

Procedure:

-

Reaction Mixture: In a test tube, mix the this compound solution, FeSO₄, EDTA, H₂O₂, and deoxyribose in a phosphate buffer.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Color Development: Stop the reaction by adding TCA and then add TBA. Heat the mixture in a boiling water bath for a set time (e.g., 15 minutes) to develop a pink color.

-

Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Calculation: The scavenging activity is calculated based on the reduction in absorbance compared to a control without the antioxidant.

Metal (Copper) Chelation Assay

This assay determines the ability of a compound to chelate metal ions. The formation of a complex between the metal ion and a chromogenic indicator is inhibited in the presence of a chelating agent.

Materials:

-

CuSO₄·5H₂O

-

Pyrocatechol (B87986) violet (indicator)

-

HEPES buffer (pH 7.4)

-

This compound standard solution of known concentrations

-

Positive control (e.g., EDTA)

-

96-well microplate

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the this compound solution with a buffered solution of pyrocatechol violet.

-

Initiation of Reaction: Add the CuSO₄ solution to initiate the color-forming reaction.

-

Incubation: Incubate at room temperature for a short period (e.g., 10 minutes).

-

Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the copper-indicator complex (e.g., 632 nm).

-

Calculation: The chelating activity is calculated as the percentage inhibition of color formation compared to a control without the chelating agent.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the antioxidant properties of this compound.

Conclusion

This compound is a potent natural antioxidant that operates through multiple mechanisms, including direct radical scavenging via HAT and SEPT pathways, chelation of pro-oxidant metal ions, and upregulation of the endogenous antioxidant response through the activation of the Nrf2 signaling pathway. The quantitative data available underscore its efficacy in various in vitro antioxidant models. This technical guide provides a foundational understanding of this compound's antioxidant properties, offering valuable insights for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are exploring its therapeutic potential. Further research, particularly in vivo studies and investigations into its effects in other antioxidant assays such as FRAP and ORAC, will be beneficial in further elucidating the full spectrum of its antioxidant capabilities.

References

Macrurin: A Promising Natural Compound in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Macrurin, a natural phenolic compound, has emerged as a molecule of interest in the field of oncology. Extracted from sources such as Morus alba (white mulberry) and Garcinia mangostana (purple mangosteen), this compound has demonstrated notable anti-cancer properties across a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of macrurin as a potential anti-cancer agent, focusing on its mechanisms of action, effects on key signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Data Presentation: In Vitro Cytotoxicity of Macrurin

Macrurin has exhibited cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies. The following table summarizes the available IC50 data for macrurin in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U2OS | Osteosarcoma | Data not explicitly quantified in the provided search results. | |

| A549 | Non-Small-Cell Lung Cancer | Data not explicitly quantified in the provided search results. | |

| PC3 | Prostate Cancer | Data not explicitly quantified in the provided search results. | [1] |

| DU145 | Prostate Cancer | Data not explicitly quantified in the provided search results. | [1] |

Note: While studies confirm the anti-cancer effects of macrurin on these cell lines, specific IC50 values were not consistently available in the provided search results. Further review of the primary literature is recommended to obtain precise quantitative data.

Mechanisms of Action and Signaling Pathways

Macrurin exerts its anti-cancer effects through a multi-faceted approach, influencing several critical cellular processes, including apoptosis, cell migration, and the modulation of key signaling cascades.

Induction of Apoptosis

Macrurin has been shown to induce apoptosis, or programmed cell death, in cancer cells. In human osteosarcoma U2OS cells, this process is reported to be caspase-3-independent and involves the regulation of Poly (ADP-ribose) polymerase (PARP)[2]. The pro-oxidative activity of macrurin appears to be a key driver of its apoptosis-inducing effects, as co-treatment with the antioxidant N-acetyl cysteine (NAC) was found to diminish these effects[2].

Inhibition of Metastasis

A crucial aspect of macrurin's anti-cancer potential lies in its ability to inhibit metastasis, the spread of cancer cells to distant parts of the body. This is achieved through the inhibition of cell migration and invasion.

In non-small-cell lung cancer A549 cells, macrurin suppresses migration and invasion by inhibiting the Src/FAK-ERK-β-catenin signaling pathway[1]. This leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion[1].

Similarly, in PC3 human prostate cancer cells, macrurin inhibits cell migration and the activity of MMP-2 and MMP-9[1].

Modulation of Signaling Pathways

Macrurin's anti-cancer activity is intricately linked to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Macrurin has been shown to differentially modulate MAPK signaling in different cancer cell lines. In U2OS osteosarcoma cells, macrurin activates p38 MAPK while inactivating Extracellular signal-regulated kinase (ERK)[2]. In PC3 prostate cancer cells, it also activates p38 while inhibiting c-Jun N-terminal kinase (JNK)[1].

In A549 non-small-cell lung cancer cells, macrurin's anti-metastatic effect is attributed to its inhibition of the Src/FAK-ERK-β-catenin pathway[1]. By down-regulating Src and ERK, macrurin leads to the activation of GSK3-β, which in turn inhibits the nuclear accumulation of β-catenin and the subsequent transcription of MMP-2 and MMP-9[1].

In PC3 prostate cancer cells, macrurin has been found to inhibit the AKT and c-Myc signaling pathways, both of which are crucial for cancer cell survival and proliferation[1].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer potential of compounds like macrurin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of macrurin for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration.

Protocol:

-

Cell Seeding: Seed cells in a culture dish or plate to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the cells to remove debris and add fresh media containing the desired concentration of macrurin or a vehicle control.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure to assess cell migration.

Gelatin Zymography

This technique is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.

Protocol:

-

Sample Preparation: Collect conditioned media from cancer cells treated with or without macrurin.

-

Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Enzyme Renaturation: Incubate the gel in a renaturation buffer to allow the MMPs to renature.

-

Enzyme Activity: Incubate the gel in a developing buffer that allows the MMPs to digest the gelatin in the gel.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cancer cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p-ERK, β-catenin).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer macrurin or a vehicle control to the mice via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition to assess the efficacy of the treatment.

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting.

Visualization of Macrurin-Modulated Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by macrurin in cancer cells.

References

- 1. Maclurin exerts anti-cancer effects on PC3 human prostate cancer cells via activation of p38 and inhibitions of JNK, FAK, AKT, and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maclurin exerts anti-cancer effects in human osteosarcoma cells via prooxidative activity and modulations of PARP, p38, and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Macurin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macurin (2,4,6,3',4'-pentahydroxybenzophenone) is a plant-derived benzophenone (B1666685), a class of secondary metabolites with a diverse range of biological activities. While the broader phenylpropanoid pathway, the origin of countless plant natural products, is well-established, the specific branch leading to this compound has been the subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the pathway and associated workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds. The formation of the characteristic benzophenone skeleton is a key branching point from this central metabolic route.

Formation of the Benzophenone Scaffold

The initial and committed step in the biosynthesis of the benzophenone core is catalyzed by Benzophenone Synthase (BPS) , a type III polyketide synthase. BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741). This reaction proceeds through a series of decarboxylation and condensation steps, followed by an intramolecular C6→C1 cyclization (Claisen condensation).

Hydroxylation of the Benzophenone Core

To arrive at the pentahydroxy substitution pattern of this compound, the 2,4,6-trihydroxybenzophenone intermediate must undergo further hydroxylation at the 3' and 4' positions of the second aromatic ring (B-ring). This is accomplished by the action of cytochrome P450 monooxygenases, specifically enzymes belonging to the flavonoid hydroxylase family.

-

Flavonoid 3'-hydroxylase (F3'H): This enzyme introduces a hydroxyl group at the 3' position of the B-ring.

-

Flavonoid 3',5'-hydroxylase (F3'5'H): This enzyme can introduce hydroxyl groups at both the 3' and 5' positions. In the context of this compound biosynthesis, its activity would be directed to the 3' and 4' positions of a precursor that already possesses a 4'-hydroxyl group.

While these enzymes are well-characterized for their roles in flavonoid biosynthesis, their activity on benzophenone substrates is an area of active investigation. The sequential action of these hydroxylases on the initial benzophenone product of BPS is the proposed mechanism for the formation of this compound.

Signaling Pathways and Regulation

The biosynthesis of this compound, as a branch of the phenylpropanoid pathway, is subject to complex transcriptional regulation. The expression of the genes encoding the biosynthetic enzymes, such as BPS and the associated hydroxylases, is often induced by various developmental and environmental cues, including UV light, pathogen attack, and hormonal signals. This regulation is typically mediated by a network of transcription factors, including those from the MYB, bHLH, and WD40 families, which are known to control different branches of the phenylpropanoid pathway. However, specific regulatory factors that exclusively control the benzophenone branch leading to this compound have yet to be fully elucidated.

Data Presentation

Table 1: Key Enzymes in the Proposed this compound Biosynthesis Pathway

| Enzyme | Abbreviation | EC Number | Function | Substrate(s) | Product(s) |

| Benzophenone Synthase | BPS | 2.3.1.151 | Forms the benzophenone skeleton | Benzoyl-CoA, 3 x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone, 4 CoA, 3 CO2 |

| Flavonoid 3'-hydroxylase | F3'H | 1.14.14.82 | Hydroxylates the 3' position of the B-ring | 2,4,6-Trihydroxybenzophenone | 2,4,6,3'-Tetrahydroxybenzophenone |

| Flavonoid 3',5'-hydroxylase | F3'5'H | 1.14.14.81 | Hydroxylates the 3' and 5' positions of the B-ring | 2,4,6,4'-Tetrahydroxybenzophenone | This compound (2,4,6,3',4'-Pentahydroxybenzophenone) |

Table 2: Kinetic Parameters of a Representative Flavonoid 3',5'-Hydroxylase

Note: The following data is for a Flavonoid 3',5'-hydroxylase from the tea plant (Camellia sinensis) with flavonoid substrates, as specific kinetic data for benzophenone substrates is limited.

| Substrate | Km (µM) |

| Naringenin | 3.22 |

| Kaempferol | 4.33 |

| Dihydrokaempferol | 3.26 |

Experimental Protocols

Heterologous Expression and Purification of Benzophenone Synthase (BPS)

This protocol describes the expression of a plant-derived BPS gene in E. coli and subsequent purification of the recombinant protein.

a. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the BPS gene from plant cDNA using PCR with primers containing appropriate restriction sites.

- Digest the PCR product and a suitable expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.

- Ligate the digested BPS gene into the expression vector to create a recombinant plasmid.

- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

- Verify the construct by colony PCR and DNA sequencing.

b. Protein Expression:

- Transform the verified recombinant plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.

- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

c. Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Wash the column with several column volumes of wash buffer to remove unbound proteins.

- Elute the His-tagged BPS protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

- For further purification, perform size-exclusion chromatography.

Enzyme Assay for Benzophenone Synthase (BPS)

This assay measures the activity of BPS by quantifying the formation of 2,4,6-trihydroxybenzophenone.

a. Reaction Mixture:

- 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

- 1 µM Purified BPS enzyme

- 50 µM Benzoyl-CoA

- 150 µM Malonyl-CoA

b. Assay Procedure:

- Pre-warm the reaction mixture (without malonyl-CoA) to 30°C for 5 minutes.

- Initiate the reaction by adding malonyl-CoA.

- Incubate the reaction at 30°C for 30 minutes.

- Stop the reaction by adding 20 µL of 20% HCl.

- Extract the products with ethyl acetate (B1210297).

- Evaporate the ethyl acetate and redissolve the residue in methanol.

c. Product Analysis:

- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) on a C18 column.

- Use a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) for elution.

- Monitor the absorbance at a suitable wavelength (e.g., 280 nm).

- Quantify the product by comparing the peak area to a standard curve of authentic 2,4,6-trihydroxybenzophenone.

Heterologous Expression and Microsome Preparation for Cytochrome P450 Hydroxylases (F3'H/F3'5'H)

This protocol describes the expression of plant cytochrome P450 enzymes in yeast (Saccharomyces cerevisiae) and the preparation of microsomes for in vitro assays.

a. Yeast Expression:

- Clone the full-length coding sequence of the F3'H or F3'5'H gene into a yeast expression vector (e.g., pYES2).

- Co-transform the expression vector and a vector containing the corresponding cytochrome P450 reductase (CPR) into a suitable yeast strain (e.g., WAT11).

- Select for transformed yeast on appropriate selection media.

- Grow a pre-culture of the transformed yeast in selective medium containing glucose.

- Inoculate a larger culture in selective medium containing galactose to induce protein expression.

- Grow the culture for 24-48 hours at 30°C with shaking.

b. Microsome Preparation:

- Harvest the yeast cells by centrifugation.

- Wash the cells with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

- Resuspend the cells in TEK buffer containing protease inhibitors.

- Disrupt the cells using glass beads and vortexing.

- Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris.

- Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

- Resuspend the microsomal pellet in a small volume of TEK buffer.

- Determine the protein concentration of the microsomal preparation.

Enzyme Assay for Cytochrome P450 Hydroxylases

This assay measures the activity of F3'H or F3'5'H by detecting the hydroxylated benzophenone products.

a. Reaction Mixture:

- 50 mM Potassium phosphate buffer (pH 7.5)

- Microsomal preparation containing the P450 enzyme and CPR

- 1 mM NADPH

- 50 µM Benzophenone substrate (e.g., 2,4,6-trihydroxybenzophenone)

b. Assay Procedure:

- Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.

- Start the reaction by adding NADPH.

- Incubate at 30°C for 1-2 hours.

- Stop the reaction by adding an equal volume of ethyl acetate.

- Vortex and centrifuge to separate the phases.

- Collect the organic phase and evaporate to dryness.

- Resuspend the residue in methanol.

c. Product Analysis:

- Analyze the products by HPLC or LC-MS as described for the BPS assay.

- Identify the hydroxylated products by comparing their retention times and mass spectra to authentic standards or by detailed spectroscopic analysis.

Mandatory Visualizations

Caption: Proposed this compound biosynthesis pathway starting from L-phenylalanine.

Caption: Experimental workflow for the in vitro assay of Benzophenone Synthase (BPS).

Caption: Experimental workflow for the in vitro assay of cytochrome P450 hydroxylases.

Preliminary Cytotoxicity Screening of Macurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Macurin, a natural phenolic compound. The document summarizes quantitative data on its cytotoxic effects, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in human non-small-cell lung cancer (A549) and human prostate cancer (PC3) cell lines.

| Compound | Cell Line | Assay | IC50 |

| This compound | A549 (Non-small cell lung cancer) | MTT Assay | Not explicitly stated in abstract |

| This compound | PC3 (Prostate cancer) | MTT Assay | Not explicitly stated in abstract |

Note: While the abstracts of the referenced studies indicate that this compound exhibits cytotoxic effects, the precise IC50 values are contained within the full text of the research articles. Researchers are encouraged to consult the source publications for this specific quantitative data.

Experimental Protocols

The following protocols are standard methodologies for assessing the cytotoxicity of a compound like this compound. The specific parameters may have been adapted by the researchers in the cited studies.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells (e.g., A549 or PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium to the desired final concentrations. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration) and a negative control (untreated cells).

-

Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Resazurin (B115843) Cell Viability Assay

The resazurin assay is another common method to measure cell viability.

Principle: In living cells, metabolic activity reduces the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Incubation: Incubate the cells with this compound for the desired duration.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate fluorometer.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

Preliminary studies have elucidated some of the key signaling pathways that this compound modulates to exert its cytotoxic effects.

Inhibition of Src/FAK-ERK-β-catenin Pathway in A549 Cells

In human non-small-cell lung cancer cells (A549), this compound has been shown to suppress cell migration and invasion by inhibiting the Src/FAK-ERK-β-catenin signaling pathway.[1]

Caption: this compound's inhibition of the Src/FAK-ERK-β-catenin pathway.

Modulation of p38, JNK, FAK, AKT, and c-Myc Pathways in PC3 Cells

In human prostate cancer cells (PC3), this compound exerts its anti-cancer effects through the activation of p38 and the inhibition of JNK, FAK, AKT, and c-Myc signaling pathways.

Caption: this compound's modulation of key signaling pathways in PC3 cells.

Experimental Workflow

The general workflow for preliminary cytotoxicity screening of a compound like this compound is outlined below.

Caption: General workflow for cytotoxicity screening.

References

Macurin's Dichotomous Role in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macurin, a flavonoid found in various natural sources, presents a fascinating and complex role in the regulation of melanogenesis. Research has demonstrated its capacity to both inhibit and stimulate melanin (B1238610) production, suggesting a mechanism of action that is highly dependent on the cellular context and experimental conditions. This technical guide provides an in-depth analysis of the current scientific literature on this compound's effects on melanogenesis. It summarizes key quantitative data, details the experimental protocols used to elucidate its activity, and visualizes the proposed signaling pathways. This document aims to serve as a comprehensive resource for researchers in dermatology, cosmetology, and pharmacology who are investigating novel modulators of pigmentation.

Introduction

Melanogenesis is the complex process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process is tightly regulated by a cascade of enzymatic reactions and signaling pathways within melanocytes. The key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin production. Dysregulation of melanogenesis can lead to various pigmentary disorders, including hyperpigmentation (e.g., melasma, age spots) and hypopigmentation (e.g., vitiligo). Consequently, the identification and characterization of compounds that can modulate melanogenesis are of significant interest for both therapeutic and cosmetic applications.

This compound, a pentahydroxyflavanone, has emerged as a compound of interest due to its reported biological activities, including antioxidant effects. Recent studies have investigated its potential to modulate melanogenesis, revealing a dual, and seemingly contradictory, role. This guide will dissect the evidence for both the inhibitory and stimulatory effects of this compound on melanin synthesis, providing a balanced perspective for future research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on melanogenesis.

Table 1: Inhibitory Effects of Maclurin on Melanogenesis

| Parameter | Cell Line | Treatment Conditions | Result | Reference |

| Tyrosinase Activity (Cell-free) | Mushroom Tyrosinase | Maclurin (1, 5, 10 µM) | Dose-dependent inhibition | [1][2] |

| Cell Viability | B16F10 | Maclurin (up to 20 µM) for 24h | No significant cytotoxicity | [1][2] |

| Melanin Content (UVB-induced) | B16F10 | 1h pre-treatment with Maclurin (2, 5, 10 µM) followed by 8 mJ or 30 mJ UVB | Significant dose-dependent reduction | [1][2] |

| Cellular Tyrosinase Activity (UVB-induced) | B16F10 | 1h pre-treatment with Maclurin (2, 5, 10 µM) followed by 8 mJ UVB | Significant dose-dependent decrease | [1][2] |

| Melanin Content | melan-a | Maclurin (2, 5, 10 µM) | Reduction in melanin content | [1][2] |

| Melanin Accumulation (UVB-induced) | 3D Human Skin Model | Maclurin treatment | ~47% reduction | [1][2] |

Table 2: Stimulatory Effects of Maclurin on Melanogenesis

| Parameter | Cell Line | Treatment Conditions | Result | Reference |

| Melanin Content | Human Epidermal Melanocytes | Maclurin (10, 20, 50 µM) for 72h | Significant dose-dependent increase | [3][4] |

| Cellular Tyrosinase Activity | Human Epidermal Melanocytes | Maclurin (10, 20, 50 µM) for 72h | Significant dose-dependent increase | [3][4] |

| MITF mRNA Expression | Human Epidermal Melanocytes | Maclurin (50 µM) for 24h | ~2.5-fold increase | [3][4] |

| Tyrosinase mRNA Expression | Human Epidermal Melanocytes | Maclurin (50 µM) for 24h | ~2.0-fold increase | [3][4] |

| TRP-1 mRNA Expression | Human Epidermal Melanocytes | Maclurin (50 µM) for 24h | ~1.8-fold increase | [3][4] |

| TRP-2 mRNA Expression | Human Epidermal Melanocytes | Maclurin (50 µM) for 24h | ~1.5-fold increase | [3][4] |

Signaling Pathways

The dual role of this compound in melanogenesis can be attributed to its interaction with different signaling pathways depending on the cellular context.

Inhibition of Melanogenesis

In the context of UVB-induced melanogenesis in B16F10 melanoma cells, maclurin appears to act primarily through the direct inhibition of tyrosinase activity.[1][2] This mechanism bypasses the upstream signaling cascades that regulate the expression of melanogenic genes. The antioxidant properties of this compound may also contribute to the suppression of melanogenesis by quenching reactive oxygen species (ROS) that can stimulate melanin production.[1]

Stimulation of Melanogenesis

Conversely, in human epidermal melanocytes under basal conditions, maclurin has been shown to upregulate melanin synthesis by activating key signaling pathways.[3][4] This involves the phosphorylation of CREB (cAMP response element-binding protein) through both the cAMP/PKA and p38 MAPK pathways. Activated CREB then promotes the transcription of MITF (microphthalmia-associated transcription factor), the master regulator of melanogenic gene expression, leading to increased levels of tyrosinase, TRP-1, and TRP-2, and ultimately enhanced melanin production.[3][4]

References

- 1. Maclurin Exhibits Antioxidant and Anti-Tyrosinase Activities, Suppressing Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Melanogenic Effects of Maclurin Are Mediated through the Activation of cAMP/PKA/CREB and p38 MAPK/CREB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

The Discovery and Isolation of Macurin from Garcinia lancilimba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Macurin, a xanthone (B1684191) found in Garcinia lancilimba. This document details the experimental protocols for extraction and purification, presents quantitative data in structured tables, and includes visualizations of the experimental workflow.

Introduction

Garcinia lancilimba, a plant belonging to the Clusiaceae family, is a source of various bioactive secondary metabolites, including xanthones.[1][2] this compound, a notable xanthone isolated from this plant, has garnered interest for its potential pharmacological activities. The genus Garcinia is well-known for producing a diverse array of phenolic compounds, such as flavonoids and benzophenones, which have been investigated for their medicinal properties.[3] Phytochemical studies on various Garcinia species have revealed a wealth of structurally diverse compounds, many of which exhibit promising biological activities.[3][4][5] This guide focuses on the technical aspects of isolating and characterizing this compound from Garcinia lancilimba, providing a foundational methodology for researchers in natural product chemistry and drug discovery.

Experimental Protocols

The isolation and purification of this compound from Garcinia lancilimba involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following protocols are based on established methods for the isolation of xanthones from Garcinia species.

Plant Material Collection and Preparation

Fresh leaves of Garcinia lancilimba are collected and authenticated. The leaves are then washed, shade-dried, and pulverized into a coarse powder. Proper preparation of the plant material is crucial for efficient extraction of the target compound.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Protocol:

-

Macerate the powdered leaves of Garcinia lancilimba with methanol (B129727) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

Concentrate each fraction to dryness to yield the respective extracts. This compound, being a polar compound, is expected to be concentrated in the ethyl acetate fraction.

Isolation and Purification

The ethyl acetate fraction, being rich in xanthones, is subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

-

Subject the ethyl acetate extract to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect the fractions and monitor them using thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Subject the this compound-containing fractions to further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Data Presentation

Quantitative Data

While specific quantitative data for the isolation of this compound from Garcinia lancilimba is not extensively reported in the available literature, the following table provides a template for recording key parameters during the isolation process.

| Parameter | Value | Unit |

| Weight of dried plant material | g | |

| Volume of methanol used for extraction | L | |

| Yield of crude methanol extract | g | |

| Yield of ethyl acetate fraction | g | |

| Yield of pure this compound | mg | |

| Purity of this compound (by HPLC) | % |

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.34 | d | 2.2 |

| H-5' | 6.88 | d | 8.2 |

| H-6' | 7.30 | dd | 8.2, 2.2 |

| H-3 | 6.22 | d | 2.3 |

| H-5 | 6.35 | d | 2.3 |

Solvent: Acetone-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 162.2 |

| C-2 | 98.6 |

| C-3 | 165.1 |

| C-4 | 96.1 |

| C-4a | 164.5 |

| C-5 | 96.1 |

| C-6 | 158.8 |

| C-1' | 114.1 |

| C-2' | 131.9 |

| C-3' | 116.3 |

| C-4' | 145.8 |

| C-5' | 120.9 |

| C-6' | 129.8 |

| C=O | 197.1 |

Solvent: Acetone-d₆

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀O₆ |

| Molecular Weight | 262.22 g/mol |

| Mass Spectrum (EI-MS) m/z | 262 [M]⁺ |

Mandatory Visualization

Experimental Workflow